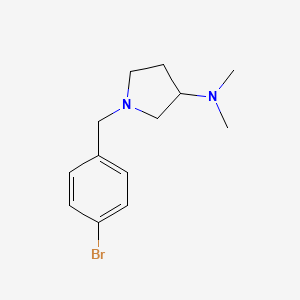

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine

Description

Evolution of Pyrrolidine-Based Pharmacophores in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has become a cornerstone in medicinal chemistry due to its unique physicochemical properties. Its sp³-hybridized carbons enable three-dimensional spatial coverage through pseudorotation, allowing precise modulation of pharmacophore geometry. Early applications focused on natural product derivatives, such as the antihypertensive drug captopril, which incorporated proline-like motifs. Modern synthetic strategies, including stereoselective cyclizations and functionalization of preformed rings, have expanded the diversity of pyrrolidine derivatives.

Notable milestones include the development of Avanafil (Stendra), a phosphodiesterase-5 inhibitor for erectile dysfunction, synthesized via condensation of prolinol derivatives with aromatic carboxylic acids. Similarly, polyhydroxylated pyrrolidines like 1,4-dideoxy-1,4-imino-l-arabinitol demonstrated potent α-glycosidase inhibition, highlighting their antidiabetic potential. The introduction of halogenated benzyl groups, as seen in 2-(4-fluoro-benzyl)pyrrolidine, further enhanced blood-brain barrier permeability for neurological applications.

Development History of Benzylated Pyrrolidine Derivatives

Benzylation of pyrrolidine scaffolds emerged as a strategy to improve lipophilicity and target engagement. Early work focused on simple N-benzyl substitutions, but advancements in cross-coupling reactions enabled precise functionalization at specific ring positions. For example, 4-bromo-2-(pyrrolidine-1-yl)benzyl intermediates became pivotal in synthesizing tubulin polymerization inhibitors with anticancer activity.

The incorporation of electron-withdrawing substituents like bromine at the para position of benzyl groups (e.g., 4-bromobenzyl) enhanced metabolic stability and π-stacking interactions with aromatic residues in enzyme binding pockets. Concurrently, N,N-dimethylation of the pyrrolidine nitrogen improved solubility and reduced off-target interactions by modulating basicity. These innovations culminated in derivatives such as 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine, which exhibited nanomolar cytotoxicity against lung, colon, and breast cancer cell lines.

Position of 1-(4-Bromobenzyl)-N,N-Dimethylpyrrolidin-3-Amine in Contemporary Research

This compound occupies a unique niche due to its hybrid structure, combining a halogenated benzyl group with a dimethylated tertiary amine. This configuration aligns with recent trends in multitarget drug design:

- The 4-bromobenzyl moiety may confer selectivity toward enzymes with hydrophobic active sites, such as tubulin or DNA gyrase.

- The dimethylamine group at C3 introduces a stereochemical element, potentially influencing binding to chiral biological targets.

Preliminary analogs, such as 1,2,4-oxadiazole-pyrrolidine hybrids, have demonstrated dual inhibitory activity against bacterial DNA gyrase and topoisomerase IV, with IC₅₀ values comparable to novobiocin. Similarly, brominated benzyl-piperidine derivatives arrested cancer cells in the G2/M phase by disrupting microtubule dynamics. These findings suggest that this compound could serve as a lead compound for antineoplastic or antimicrobial applications.

Current Research Significance and Knowledge Gaps

Despite its structural promise, several knowledge gaps persist:

- Synthetic Accessibility : Stereoselective synthesis of the C3 dimethylamine substituent remains challenging. Current methods rely on reductive amination or nucleophilic substitution, which may yield racemic mixtures.

- Structure-Activity Relationships (SAR) : The impact of bromine substitution versus other halogens (e.g., fluorine, chlorine) on target affinity is underexplored. Comparative studies with analogs like 2-(4-fluoro-benzyl)pyrrolidine could clarify halogen-dependent bioactivity.

- Target Identification : While tubulin and DNA gyrase are plausible targets, proteomic profiling is needed to identify novel binding partners.

Table 1 : Key Physicochemical Parameters of this compound and Analogues

| Parameter | This compound | 2-(4-Fluoro-Benzyl)Pyrrolidine | Avanafil |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.2 | 179.2 | 483.5 |

| LogP | 3.1 (predicted) | 2.8 | 2.5 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Rotatable Bonds | 4 | 3 | 7 |

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-15(2)13-7-8-16(10-13)9-11-3-5-12(14)6-4-11/h3-6,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVFROZNDCOFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with N,N-dimethylpyrrolidine under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Core Heterocycle Influence : The pyrrolidine core in the target compound confers conformational flexibility, whereas benzimidazolium () and pyrazolo-pyrimidine () systems exhibit rigid, planar structures. Rigid cores often correlate with higher melting points (e.g., 249–250°C for benzimidazolium salts vs. ~100–150°C for pyrrolidine derivatives) .

- Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine .

- Molecular Weight and Complexity : The target compound (282.9 g/mol) is smaller than benzimidazolium salts (448.18 g/mol) or pyrazolo-pyrimidine derivatives (430.55 g/mol), suggesting better bioavailability for drug development .

Spectroscopic and Analytical Data

- NMR Trends : In benzimidazolium salts (), the benzyl CH₂ protons resonate at δ 5.7–5.8, while aromatic protons appear at δ 7.2–8.1. The target compound’s benzyl group would show similar δ 5.7–5.8 for CH₂, but pyrrolidine protons (δ 1.5–3.5) would differ from benzimidazole’s aromatic signals .

- IR Spectroscopy : Benzimidazolium salts exhibit C=N stretching at ~1559 cm⁻¹, absent in the target compound, which would instead show N-H or C-N stretches .

Biological Activity

1-(4-Bromobenzyl)-N,N-dimethylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activity, and mechanisms of action, drawing from recent studies and data.

The compound features a bromobenzyl group attached to a pyrrolidine amine structure, which contributes to its biological activity. Its molecular formula is C12H16BrN, with a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom is significant as it can enhance lipophilicity and influence receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with N,N-dimethylpyrrolidin-3-amine under basic conditions. The reaction proceeds via nucleophilic substitution, yielding the desired product with moderate to high yields depending on the reaction conditions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. Notably, a related compound, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (designated as 7a), showed an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma) . The mechanism involves:

- Induction of Apoptosis : Compound 7a was found to increase levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic pathways and autophagy.

- Cell Cycle Arrest : It induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells.

- Inhibition of Migration : Scratch assays demonstrated reduced cell migration capabilities.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for developing anti-inflammatory agents that minimize gastrointestinal side effects typically associated with non-selective COX inhibitors.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerases I and II, which are essential for DNA replication and repair.

- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in treated cells, contributing to its cytoprotective effects.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, bromine substitution on a 4-bromobenzyl precursor can be achieved using (R)-3-(N,N-dimethylamino)pyrrolidine in polar aprotic solvents like DMF, with a base such as K₂CO₃ to facilitate deprotonation . Reaction temperatures between 50–80°C and extended reaction times (12–24 hours) are critical for maximizing yields. Purity optimization may require column chromatography with gradients of ethyl acetate/hexane .

Basic: How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., distinguishing pyrrolidinyl CH₂ groups at δ 2.2–3.0 ppm and aromatic protons from the bromobenzyl moiety at δ 7.3–7.6 ppm) .

- X-ray crystallography : Resolve spatial arrangement, bond angles, and confirm stereochemistry if chiral centers are present .

- HRMS : Validate molecular weight (e.g., calculated for C₁₃H₁₈BrN₂: 295.06 g/mol) .

Basic: What reactivity patterns are expected from the 4-bromobenzyl group in this compound?

Methodological Answer:

The bromine atom is susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd catalysts) or nucleophilic aromatic substitution with amines/thiols. For example, substitution with piperazine derivatives under basic conditions (K₂CO₃, DMF, 80°C) can yield analogs with modified biological activity . Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-pyrrolidine precursors) or enantioselective catalysis (e.g., Ru-BINAP complexes) .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Optical rotation : Compare [α]D values with literature data for known enantiomers .

Advanced: What computational strategies are effective in predicting the biological interactions of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or enzymes) based on the pyrrolidine scaffold’s flexibility and bromobenzyl’s hydrophobic interactions .

- QSAR studies : Correlate substituent effects (e.g., bromine position) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Control experiments : Replicate reactions with strict adherence to reported conditions (e.g., solvent purity, inert atmosphere) .

- Metallurgical analysis : Test for trace metal contaminants (e.g., Cu, Pd) that may catalyze side reactions, using ICP-MS .

- Bioassay standardization : Validate biological activity in multiple cell lines (e.g., HEK293 vs. CHO) with positive/negative controls to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.